Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1232224-62-2
VCID: VC5421502
InChI: InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-3-8-12-6(10)4-7(11)14(8)13-5/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl
Molecular Formula: C9H7Cl2N3O2
Molecular Weight: 260.07

Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS No.: 1232224-62-2

Cat. No.: VC5421502

Molecular Formula: C9H7Cl2N3O2

Molecular Weight: 260.07

* For research use only. Not for human or veterinary use.

Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate - 1232224-62-2

Specification

CAS No. 1232224-62-2
Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07
IUPAC Name ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-3-8-12-6(10)4-7(11)14(8)13-5/h3-4H,2H2,1H3
Standard InChI Key PLWMWQRVHWSVEM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, where the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5. Chlorine atoms occupy positions 5 and 7 on the pyrimidine ring, while an ethyl ester group is attached at position 2 of the pyrazole moiety . The IUPAC name, ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate, reflects this substitution pattern.

Spectroscopic and Computational Data

  • InChI Key: PLWMWQRVHWSVEM-UHFFFAOYSA-N .

  • SMILES: CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl .

  • Density: Predicted 1.60±0.1 g/cm³ .

  • pKa: Estimated -2.77±0.40 .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step reactions starting from 5-aminopyrazole derivatives (Figure 1):

  • Chlorination: Treatment of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 5 and 7 .

  • Esterification: Ethyl ester formation is achieved via reaction with ethanol under acidic or basic conditions .

Representative Protocol :

  • Step 1: 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (10 g, 44.9 mmol) is suspended in acetonitrile (50 mL).

  • Step 2: POCl₃ (14.8 mL, 157 mmol) and pyridine (4.28 mL, 52.4 mmol) are added at 50°C, followed by reflux at 100°C for 5 hours.

  • Step 3: The product is neutralized with NaHCO₃, yielding 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (13 g, 95.3% yield) .

Alternative Methods

Condensation of 5-aminopyrazoles with β-ketoesters or 1,3-diketones in acetic acid with H₂SO₄ catalysis provides regioselective access to the pyrazolo[1,5-a]pyrimidine core .

Physicochemical Properties

PropertyValueSource
Molecular Weight260.08 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, THF, acetonitrile
StabilityStable at 2–8°C (dry, sealed)

The compound’s low pKa (-2.77) suggests strong electrophilic character, facilitating nucleophilic substitution reactions at the chlorinated positions .

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase δ (PI3Kδ), which are implicated in cancer and inflammatory diseases . Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a precursor to inhibitors with IC₅₀ values in the nanomolar range .

Anti-Inflammatory Applications

In preclinical studies, analogues inhibit PI3Kδ, a key mediator in asthma and chronic obstructive pulmonary disease (COPD) . The chlorine atoms and ester group contribute to binding affinity at the ATP pocket of PI3Kδ .

Applications in Drug Development

Intermediate in Pharmaceutical Synthesis

The compound is a critical intermediate in synthesizing kinase inhibitors. For example, coupling with trans-4-aminocyclohexanol yields derivatives with improved blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies

  • Position 5 and 7: Chlorine atoms enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Position 2: Ethyl ester can be hydrolyzed to carboxylic acids for further functionalization .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE), including gloves and goggles, is mandatory. Storage recommendations include airtight containers at 2–8°C .

SupplierPurityQuantityPrice (USD)
Chemenu95%+100 mg267
Ambeed98%1 g794
American Elements99%1 kgQuote-based

Prices reflect research-grade material as of December 2021 .

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